6-Chloro-2-fluoro-3-formylphenylboronic acid

Description

Properties

IUPAC Name |

(6-chloro-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZRXCSZTZDMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225037 | |

| Record name | Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-10-4 | |

| Record name | Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-2-fluoro-3-formylphenylboronic acid chemical properties

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-formylphenylboronic Acid: Properties, Reactivity, and Applications

Abstract

This compound is a highly functionalized, trifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid, an aldehyde, a chloro group, and a fluoro group, offers multiple orthogonal points for chemical modification. This guide provides a comprehensive analysis of its chemical properties, predicted reactivity, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Methodologies for its use, particularly in Suzuki-Miyaura coupling, are detailed, providing researchers with both theoretical insights and practical, field-proven protocols.

Chemical Identity and Physicochemical Properties

This compound is a complex synthetic reagent. While specific experimental data for this exact molecule is not broadly published, its properties can be reliably inferred from its constituent functional groups and data from closely related structural analogs.

Molecular Structure

The structure combines a phenylboronic acid core with three key substituents. The ortho-fluoro and meta-chloro groups are strongly electron-withdrawing, while the formyl group provides a reactive site for further derivatization.

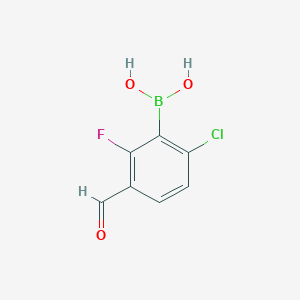

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and computed or estimated physical properties.

| Property | Value | Source/Method |

| IUPAC Name | (6-Chloro-2-fluoro-3-formylphenyl)boronic acid | IUPAC Nomenclature |

| Molecular Formula | C₇H₅BClFO₃ | - |

| Molecular Weight | 202.38 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

| Appearance | White to off-white solid/powder | Predicted based on analogs[1][2] |

| Melting Point | ~120-135 °C (estimated) | Inferred from analogs like 3-Fluoro-2-formylphenylboronic acid (123-127 °C)[1] |

| Solubility | Soluble in Methanol, DMF, Dioxane | Inferred from analogs[3] |

| Storage | 2-8°C, desiccated | Recommended for boronic acids[1] |

Reactivity, Synthesis, and Mechanistic Insights

The utility of this compound stems from its nature as a trifunctional synthetic building block. The boronic acid moiety is the primary reactive site for C-C bond formation, while the aldehyde and aryl halides offer handles for subsequent, orthogonal transformations.

Electronic Effects and Reactivity

The phenyl ring is highly electron-deficient due to the strong inductive-withdrawing effects of the ortho-fluoro, meta-chloro, and meta-formyl groups. This electronic profile has two major consequences:

-

Enhanced Lewis Acidity: The electron deficiency increases the Lewis acidity of the boron center, potentially influencing the kinetics of the transmetalation step in cross-coupling reactions.

-

Activation for Coupling: The electron-withdrawing groups enhance the electrophilicity of the boronic acid, making it an excellent coupling partner in Suzuki-Miyaura reactions.[4] This is crucial for coupling with electron-rich or sterically hindered aryl halides.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern drug discovery for forging carbon-carbon bonds.[5][6][7]

The reaction proceeds via a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-chloro-2-fluoro-3-formylphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Caption: Orthogonal reactivity of the key functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for a typical Suzuki-Miyaura coupling reaction using this compound.

Materials and Reagents

-

Aryl Halide (Ar-X, e.g., an aryl bromide)

-

This compound (1.2 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.03 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per mmol of aryl halide) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with water, then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Safety and Handling

As a laboratory chemical, proper safety precautions are essential. The following information is synthesized from safety data sheets of structurally similar compounds. [8][9][10][11][12]

-

Hazard Classification: Expected to cause skin, eye, and respiratory tract irritation. May be corrosive. [8][9][10]* Personal Protective Equipment (PPE): Wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat. [8]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. [11][12]Avoid contact with skin and eyes. [13]Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. [11]Refrigeration (2-8°C) is recommended to ensure long-term stability. [1]* First Aid:

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its highly functionalized structure, combined with the predictable and robust reactivity of the boronic acid moiety in Suzuki-Miyaura coupling, makes it an invaluable tool for researchers in drug discovery and materials science. The presence of orthogonal reactive handles (aldehyde, chloro, and fluoro groups) further expands its utility, enabling the streamlined construction of sophisticated molecular scaffolds. Proper understanding of its reactivity and adherence to safety protocols will allow scientists to fully leverage the synthetic potential of this advanced building block.

References

-

Sanecki, P., & Sanecka, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from ResearchGate. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved from Cole-Parmer. [Link]

-

Pinto, M., Alves, M. J., & Sousa, M. E. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Cammidge, A. N., & Crépy, K. V. L. (2004). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

-

Çetinkaya, B., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Formic acid. Retrieved from Carl Roth. [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Formylphenylboronic acid. Retrieved from National Center for Biotechnology Information. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Formylphenylboronic Acid | 87199-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. carlroth.com:443 [carlroth.com:443]

6-Chloro-2-fluoro-3-formylphenylboronic acid structure and synthesis

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-formylphenylboronic acid: Structure, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a multifunctional aromatic compound that has emerged as a significant building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a boronic acid, a formyl group, and two distinct halogen atoms (chloro and fluoro), provides a rich platform for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of its structure, scientifically-grounded synthetic methodologies, and its pivotal role in the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The strategic placement of these functional groups allows for sequential and site-selective modifications, making it an invaluable tool for creating novel chemical entities with potential therapeutic applications. Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, and their degradation to boric acid represents a "green" aspect in drug design.[1]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring with four different substituents. The boronic acid group [-B(OH)₂] is located at the C1 position, establishing the root name of the molecule. The remaining substituents are positioned as follows: a fluorine atom at C2, a formyl (aldehyde) group [-CHO] at C3, and a chlorine atom at C6. This specific arrangement creates a sterically hindered and electronically distinct environment around the reactive boronic acid moiety, which influences its reactivity in chemical transformations.

The presence of electron-withdrawing groups (fluoro, chloro, and formyl) increases the Lewis acidity of the boron atom, which can enhance its reactivity in the transmetalation step of cross-coupling reactions.[2] The aldehyde function serves as a versatile handle for subsequent chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (6-Chloro-2-fluoro-3-formylphenyl)boronic acid |

| Molecular Formula | C₇H₅BClFO₃ |

| Molecular Weight | 202.38 g/mol |

| CAS Number | 1638334-93-7 |

| Appearance | Typically an off-white to pale yellow solid |

| Melting Point | Data not consistently available; varies with purity |

| Solubility | Soluble in organic solvents like methanol, THF, and DMSO |

Note: Physical properties can vary slightly between suppliers and based on the presence of anhydride forms.

Synthesis of this compound: A Mechanistic Approach

The synthesis of polysubstituted phenylboronic acids often requires a regioselective strategy to install the boronic acid group. The most common and effective method for preparing compounds like this compound is through a directed ortho-metalation (DoM) followed by borylation. This approach leverages the directing ability of certain functional groups to selectively deprotonate an adjacent position on the aromatic ring.

A plausible and field-proven synthetic route starts from the commercially available precursor, 2-chloro-6-fluoro-benzaldehyde. The aldehyde group, however, is incompatible with the strongly basic organolithium reagents used for metalation. Therefore, it must first be protected.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Protection of the Aldehyde Group

The formyl group is protected as an acetal to prevent its reaction with the organolithium reagent in the subsequent step. Ethylene glycol is a common choice for forming a stable 1,3-dioxolane ring.

-

Reaction: 2-Chloro-6-fluorobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene. The reaction is typically performed under Dean-Stark conditions to remove the water byproduct and drive the equilibrium towards acetal formation.

-

Causality: The acetal is stable under strongly basic conditions but can be easily removed under acidic conditions post-borylation. This orthogonality is crucial for the success of the overall synthesis.

Step 2: Directed ortho-Metalation (Lithiation)

With the aldehyde protected, the fluorine atom acts as a powerful directing group for metalation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures selectively removes the proton at the C2 position (ortho to the fluorine).

-

Reaction: The protected starting material is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A solution of LDA is then added dropwise.

-

Causality: The low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate. The fluorine atom's inductive effect and its ability to coordinate with the lithium cation stabilize the ortho-lithiated species, ensuring high regioselectivity.

Step 3: Borylation

The generated aryllithium intermediate is a potent nucleophile that is immediately trapped with an electrophilic boron source, most commonly triisopropyl borate or trimethyl borate.

-

Reaction: While maintaining the low temperature, triisopropyl borate [B(Oi-Pr)₃] is added to the solution containing the aryllithium species. The reaction is allowed to stir at low temperature before slowly warming to room temperature.

-

Causality: Trialkyl borates are excellent electrophiles for this transformation. The use of the isopropyl ester can sometimes offer better solubility and handling properties compared to the methyl ester. The reaction initially forms a lithium borate complex.

Step 4: Hydrolysis (Deprotection and Boronic Acid Formation)

The final step involves acidic workup. This serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality.

-

Reaction: The reaction mixture is quenched by adding an aqueous acid solution (e.g., dilute HCl). The product is then extracted into an organic solvent (like ethyl acetate), washed, dried, and concentrated.[3] Purification is typically achieved by crystallization or column chromatography.

-

Causality: The acidic medium protonates the oxygen atoms of the borate ester, leading to the release of isopropanol and formation of the boronic acid. Simultaneously, the acid catalyzes the hydrolysis of the dioxolane ring back to the aldehyde and ethylene glycol.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Key Applications in Research and Development

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[2][4] This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures that are common motifs in pharmaceuticals and advanced materials.[4][5]

The Suzuki-Miyaura Coupling

The reaction involves the coupling of an organoborane (in this case, our title compound) with an organohalide (R-X, where R is an aryl, vinyl, or alkyl group and X is I, Br, Cl, or OTf) in the presence of a palladium catalyst and a base.

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide. This is a crucial step in many cross-coupling reactions.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (product) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The structural features of this compound make it a highly desirable intermediate in drug discovery programs.

-

Biaryl Scaffolds: The ability to form biaryl linkages is fundamental to synthesizing inhibitors for various biological targets, including kinases, proteases, and protein-protein interactions.

-

Halogen Substitution: The chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). They can block metabolic sites, enhance binding affinity through halogen bonding, and improve membrane permeability. Chlorine is a key ingredient in many drugs used to treat a wide range of diseases.[6]

-

Formyl Group as a Synthetic Handle: The aldehyde allows for the introduction of diverse functionalities. For example, it can be converted into an amine via reductive amination to explore new binding interactions or improve solubility.

-

Boron in Medicine: Boron-containing compounds themselves are an important class of therapeutics. The first approved boronic acid-containing drug was Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[1] This has spurred significant interest in developing other boron-based drugs, including treatments for infections and inflammatory diseases.[1][7][8]

Conclusion

This compound stands out as a sophisticated and enabling chemical tool. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. The true value of this compound lies in its trifecta of functional groups, which provides chemists with a pre-packaged, versatile scaffold for rapidly generating molecular diversity. For professionals in drug development and materials science, this building block offers an efficient pathway to novel structures with tailored electronic and steric properties, solidifying its place as a cornerstone reagent in the modern synthetic chemist's toolbox.

References

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google P

- Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL: )

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

-

The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. - ResearchGate. (URL: [Link])

- 2-fluoro-3-formylphenylboronic acid suppliers USA. (URL: )

- Suzuki Coupling - Organic Chemistry Portal. (URL: )

- CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2 ...

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: )

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (URL: )

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

- (2-Chloro-6-fluoro-3-(hydroxymethyl)phenyl)boronic acid 97% | AChemBlock. (URL: )

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (URL: )

- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google P

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (URL: [Link])

- US12391695B2 - PRMT5 inhibitors - Google P

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (URL: [Link])

-

Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

(3-chloro-2-formylphenyl)boronic acid (C7H6BClO3) - PubChemLite. (URL: [Link])

-

3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem. (URL: [Link])

-

3-Fluoro-2-formylphenylboronic Acid CAS 871126-15-7 - Home Sunshine Pharma. (URL: [Link])

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-formylphenylboronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of unique chemical motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic building blocks, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in forming carbon-carbon bonds through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] This guide focuses on a particularly valuable reagent: 6-Chloro-2-fluoro-3-formylphenylboronic acid .

The specific arrangement of chloro, fluoro, and formyl groups on the phenylboronic acid scaffold imparts a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the halogen substituents can influence the acidity and reactivity of the boronic acid moiety, while the formyl group provides a reactive handle for a wide array of subsequent chemical transformations.[2] This trifecta of functional groups makes this compound a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.[3][4] This guide will provide an in-depth exploration of its molecular characteristics, synthesis, applications, and safe handling.

Core Molecular Attributes

Molecular Formula: C₇H₅BClFO₃

Molecular Weight: 202.38 g/mol

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1451393-10-4 | [5] |

| Appearance | White to off-white powder/solid | General observation for similar compounds |

| Melting Point | Data not available | |

| Solubility | Soluble in organic solvents such as methanol, DMSO | General solubility of boronic acids |

| Storage | Store at 2-8 °C under an inert atmosphere | [6] |

Synthesis and Mechanism

The synthesis of multi-substituted phenylboronic acids often involves a multi-step sequence, typically starting from a readily available substituted benzene derivative. A common and effective method for introducing the boronic acid group is through a metal-halogen exchange reaction followed by quenching with a trialkyl borate.

A plausible synthetic route to this compound can be conceptualized based on established methodologies for related compounds.[7] The process generally involves the protection of the reactive aldehyde, followed by a directed ortho-metalation or a halogen-metal exchange, and subsequent borylation.

Illustrative Synthetic Pathway

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for the synthesis of similar compounds and should be optimized for specific laboratory conditions.

-

Formylation of 1-Chloro-3-fluorobenzene: The starting material, 1-chloro-3-fluorobenzene, can be formylated at the 2-position using a directed ortho-metalation strategy or other regioselective formylation reactions to yield 2-chloro-6-fluorobenzaldehyde.

-

Protection of the Aldehyde: The resulting aldehyde is then protected, for example, as a diethyl acetal, to prevent its reaction in the subsequent borylation step. This is achieved by reacting the aldehyde with triethyl orthoformate in the presence of an acid catalyst.

-

Halogen-Metal Exchange and Borylation: The protected intermediate, for instance, 1-chloro-3-fluoro-2-(diethoxymethyl)benzene, is then subjected to a lithium-halogen exchange at a low temperature (e.g., -78 °C) using a strong base like n-butyllithium. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate, to form the corresponding boronate ester.[7]

-

Hydrolysis/Deprotection: The reaction mixture is then carefully quenched with an acidic aqueous solution. This step serves to both hydrolyze the boronate ester to the desired boronic acid and to deprotect the aldehyde, yielding the final product, this compound.[8]

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Key Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of a variety of complex molecules with potential therapeutic applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of biaryl or aryl-alkene scaffolds that are prevalent in many drug molecules.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the electron-withdrawing chloro and fluoro substituents can influence the efficiency of the transmetalation step in the Suzuki-Miyaura reaction. The formyl group, being a moderately deactivating group, can also play a role in the electronic properties of the molecule. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in these coupling reactions.[11]

Role in the Synthesis of Bioactive Molecules

The biaryl and heteroaryl structures synthesized using this compound are common motifs in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents. The formyl group can be further elaborated through various reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce additional diversity and functionality into the final molecule.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Skin and Eye Irritation: Like many boronic acids, this compound may cause skin and eye irritation upon contact.[8]

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[12]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash the affected area with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the efficient synthesis of complex molecular architectures, making it an invaluable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the development of the next generation of therapeutic agents.

References

-

Ansari, M. J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 364. [Link]

-

Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

PubChem. (n.d.). (2,6-Difluoro-3-methylphenyl)boronic acid. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Retrieved January 23, 2026, from [Link]

-

University of Rochester. (n.d.). The Suzuki Cross-Coupling Reaction. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 23, 2026, from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]

-

ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1451393-44-4|(4-Chloro-2-fluoro-3-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 8. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

Navigating the Synthesis of a Novel Building Block: A Technical Guide to 6-Chloro-2-fluoro-3-formylphenylboronic Acid

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Accessibility of 6-Chloro-2-fluoro-3-formylphenylboronic Acid, a Promising yet Commercially Unavailable Building Block.

In the landscape of modern medicinal chemistry and drug discovery, the availability of novel, highly functionalized building blocks is paramount. Arylboronic acids, in particular, are indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide addresses the current status and a prospective synthetic pathway for a promising yet commercially elusive compound: This compound .

This document serves as a detailed whitepaper for researchers and synthetic chemists, providing a thorough analysis of the commercial landscape for key starting materials and a proposed, well-substantiated synthetic route to this valuable, trifunctionalized aromatic scaffold.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids bearing multiple, distinct functional groups offer a versatile platform for the construction of complex molecular architectures. The specific substitution pattern of 6-chloro, 2-fluoro, and 3-formyl groups on a phenylboronic acid core presents a unique combination of reactive handles. The chloro and fluoro substituents can modulate the electronic properties and metabolic stability of derivative compounds, a crucial aspect in drug design. The formyl group provides a reactive site for a plethora of transformations, including reductive amination, Wittig reactions, and aldol condensations. Finally, the boronic acid moiety is a cornerstone for carbon-carbon bond formation, enabling the facile introduction of this intricate fragment into larger molecules.

Commercial Availability of Key Starting Materials

While the target molecule is not commercially available, a strategic synthetic approach relies on accessible precursors. The most logical and cost-effective starting material for the proposed synthesis is 2-chloro-6-fluorotoluene .

| Starting Material | CAS Number | Representative Suppliers | Purity |

| 2-Chloro-6-fluorotoluene | 443-83-4 | Sigma-Aldrich, BLD Pharm, Santa Cruz Biotechnology | ≥97% |

The ready availability of this precursor makes the proposed synthetic route economically viable for research and development purposes.

Proposed Synthetic Pathway

A multi-step synthetic sequence is proposed to achieve the target this compound from 2-chloro-6-fluorotoluene. The strategy involves the initial introduction of the boronic acid group via a directed ortho-metalation (DoM) strategy, followed by the conversion of the methyl group to the desired formyl functionality.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations. Researchers should perform appropriate reaction optimization and characterization at each step.

Step 1: Benzylic Bromination of 2-Chloro-6-fluorotoluene

Rationale: The initial step involves the functionalization of the methyl group to introduce a handle for subsequent protection and to activate the ben

An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-fluoro-3-formylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 6-Chloro-2-fluoro-3-formylphenylboronic acid (CAS No. 1451393-10-4). As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple list of rules to explain the "why" behind each recommendation.

Understanding the Compound: A Profile of this compound

This compound is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis.[1][2] Their utility primarily stems from their role as key coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules and potential drug candidates.[3][4] The presence of chloro, fluoro, and formyl functionalities on the phenyl ring makes this particular reagent a versatile building block for creating highly functionalized and sterically hindered biaryl compounds, which are of significant interest in medicinal chemistry.

The boronic acid moiety, -B(OH)₂, acts as a mild Lewis acid, a property that governs its reactivity and also its handling requirements.[5] While generally stable and easier to handle than many other organometallic reagents, boronic acids are susceptible to certain reactions, such as oxidative damage, which must be managed in a laboratory setting.[5][6]

Hazard Identification and Risk Assessment

Based on available safety data, this compound is classified as a hazardous substance.[7] A thorough understanding of its specific hazards is the foundation of a robust safety protocol.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[7]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[7]

The causality behind these classifications is rooted in the compound's chemical nature. The acidic properties of the boronic acid group and the reactivity of the aldehyde (formyl) group can lead to irritation and damage to biological tissues upon contact. Ingestion can lead to gastrointestinal irritation, while inhalation of the powdered form can irritate the entire respiratory tract.[8]

Summary of Hazards and Precautionary Measures

| Hazard Statement | GHS Code | Signal Word | Precautionary Measures |

| Harmful if swallowed | H302 | Warning | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7] |

| Causes skin irritation | H315 | Warning | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap. P362+P364: Take off contaminated clothing and wash it before reuse.[7] |

| Causes serious eye irritation | H319 | Warning | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| May cause respiratory irritation | H335 | Warning | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood.[7] This is the primary defense against respiratory exposure by containing dust and preventing its dispersal into the laboratory environment.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[8] Facilities should be equipped with safety showers and eyewash stations in close proximity to the workstation.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[9] This is critical to prevent contact with the powder, which can cause serious eye irritation.[7]

-

Skin Protection:

-

Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[9]

-

Protective Clothing: A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing such as an apron or coveralls.[8]

-

-

Respiratory Protection: Under normal use within a chemical fume hood, respiratory protection is not typically required.[10] However, if engineering controls are not sufficient or during emergency situations (e.g., a large spill), a NIOSH/MSHA-approved respirator (such as an N95 dust mask for powders) should be used.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining the chemical's integrity and ensuring a safe working environment.

Handling

-

Avoid Dust Formation: This compound is a solid powder. Minimize the generation of dust during weighing and transfer.[8] Use techniques such as gentle scooping and handling containers carefully.

-

Grounding: Take measures to prevent the build-up of electrostatic charge, which can cause fine powders to become airborne.[7]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

Storage

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.

-

Environment: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[9] Always follow the storage conditions specified by the supplier on the product label and safety data sheet.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures: A Validated Response System

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures.

First-Aid Measures

The immediate response to an exposure can significantly affect the outcome.

-

Inhalation: If dust is inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek immediate medical attention.

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[8]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[8][10]

Accidental Release Measures (Spills)

A spill presents a significant inhalation and contact hazard. The response should be systematic and prioritize safety.

Caption: Workflow for responding to a solid chemical spill.

Physical and Chemical Properties

A summary of the known physical and chemical properties is crucial for both experimental design and safety assessment.

| Property | Value |

| CAS Number | 1451393-10-4 |

| Molecular Formula | C₇H₅BClFO₃ |

| Molecular Weight | 202.38 g/mol |

| Appearance | Solid powder (typically off-white or white) |

| Purity | ≥95% |

| Solubility | No specific data available; likely soluble in methanol and other polar organic solvents. |

| Melting Point | No specific data available. |

| Boiling Point | No specific data available. |

| Flash Point | Not applicable for a solid. |

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.[8]

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Conditions to Avoid: Avoid moisture, dust generation, and exposure to incompatible materials.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

-

Hazardous Decomposition Products: Thermal decomposition may produce irritating and toxic gases and vapors, including carbon oxides, hydrogen fluoride, and hydrogen chloride.

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[8] The GHS classifications are based on data from similar compounds and predictive models. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Ecological Information: Ecotoxicity data is not available. It is imperative to prevent the release of this compound into the environment. Do not let the product enter drains.[9] Disposal must be in accordance with local, state, and federal regulations.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10] All chemical waste should be disposed of through an approved waste disposal plant, in sealed and properly labeled containers.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is predicated on a deep understanding of its chemical properties and potential hazards. By integrating the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize risk and create a self-validating system of safety. This proactive approach not only protects personnel but also ensures the reliability and reproducibility of scientific endeavors.

References

- Fisher Scientific. (2025). Safety Data Sheet: 3-Formylphenylboronic acid.

- Fluorochem. (2024). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Formylbenzeneboronic acid.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Formylphenylboronic acid.

- Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Formylphenylboronic acid.

- Sigma-Aldrich. (n.d.). 2,4-Difluoro-3-formylphenylboronic acid.

- TCI Chemicals. (2018). Safety Data Sheet: 4-Formylphenylboronic Acid.

- Alfa Chemistry. (n.d.). CAS 1219080-58-6 1-Isoquinolylboronic acid.

- CymitQuimica. (2025). Safety Data Sheet: (4-Chloro-3-formylphenyl)boronic acid.

-

Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Echemi. (n.d.). 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde Safety Data Sheets.

-

Peter, T., & Gyoergy, T. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

- PubChem. (n.d.). 2,6-Difluoro-3-methylphenyl)boronic acid.

- Chem-Impex. (n.d.). 2-Formylphenylboronic acid.

- Glavista. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses.

Sources

- 1. echemi.com [echemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. merckmillipore.com [merckmillipore.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Chloro-2-fluoro-3-formylphenylboronic Acid

Introduction: The Strategic Importance of 6-Chloro-2-fluoro-3-formylphenylboronic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the synthesis of complex biaryl and heterobiaryl structures remains a cornerstone of molecular innovation.[1][2] Among the vast arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds.[3][4] This guide focuses on a particularly valuable, yet challenging, building block: This compound .

The unique trifunctional substitution pattern of this boronic acid—a sterically demanding ortho-chloro group, an electron-withdrawing ortho-fluoro substituent, and a reactive formyl handle—renders it a highly versatile synthon for the construction of intricately decorated molecular architectures. These motifs are frequently sought after in the development of novel pharmaceuticals and advanced organic materials. However, the very features that make this reagent so valuable also introduce significant challenges to its successful implementation in Suzuki-Miyaura coupling reactions. This document provides a comprehensive technical guide, grounded in mechanistic principles and field-proven insights, to empower researchers in leveraging the full synthetic potential of this reagent.

Mechanistic Considerations and Strategic Experimental Design

The success of a Suzuki-Miyaura coupling reaction hinges on the delicate interplay of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The specific substituents on this compound exert profound effects on this cycle, necessitating a carefully considered experimental design.

The Impact of Ortho-Substitution

The presence of both chloro and fluoro groups at the positions ortho to the boronic acid moiety introduces significant steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step. Consequently, the selection of a bulky, electron-rich phosphine ligand is paramount to facilitate this transformation.[5][6][7] Ligands such as SPhos, XPhos, or RuPhos are often employed in such cases as they promote the formation of a monoligated palladium species, which is more sterically accessible.

Furthermore, the electron-withdrawing nature of the fluorine and chlorine atoms can influence the electronics of the phenyl ring, potentially affecting the rate of transmetalation. The formyl group, also being electron-withdrawing, further modulates the electronic properties of the boronic acid.

The Role of the Base and Solvent System

The base plays a critical role in the activation of the boronic acid for transmetalation. For sterically hindered boronic acids, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3] The choice of solvent is also crucial, with polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or mixtures thereof with water being commonly employed to ensure the solubility of all reaction components.

Catalyst Selection: Navigating the Challenges

The choice of palladium catalyst and ligand is arguably the most critical parameter for a successful coupling with this substrate. Given the steric hindrance, catalyst systems known for their high activity with challenging substrates are recommended.[5][6][8] Pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with bulky phosphine ligands. The use of N-heterocyclic carbene (NHC) based palladium complexes can also be a viable alternative for highly sterically demanding couplings.[5][6]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents:

-

This compound

-

Aryl bromide (or other suitable coupling partner)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable bulky phosphine ligand

-

Potassium phosphate (K₃PO₄), anhydrous powder

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

| Reagent | Molar Equiv. | Typical Amount (for 1 mmol Aryl Bromide) |

| Aryl Bromide | 1.0 | 1.0 mmol |

| This compound | 1.2 | 1.2 mmol |

| Pd(OAc)₂ | 0.02 | 0.02 mmol |

| SPhos | 0.04 | 0.04 mmol |

| K₃PO₄ | 2.0 | 2.0 mmol |

| 1,4-Dioxane | - | 5 mL |

| Water | - | 1 mL |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficient catalyst activity, incomplete degassing, or low reaction temperature. | Increase catalyst loading (up to 5 mol%), use a more active ligand (e.g., XPhos), ensure thorough degassing, and increase the reaction temperature (up to 120 °C in a sealed tube). |

| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous base and solvents, and consider using the boronic acid pinacol ester to improve stability.[9][10] |

| Homocoupling | Presence of oxygen in the reaction mixture. | Ensure a rigorously inert atmosphere throughout the reaction setup and duration. |

| Difficult Purification | Formation of closely related byproducts. | Optimize the reaction stoichiometry to minimize side reactions and explore different solvent systems for chromatography. |

The Catalytic Cycle: A Visual Representation

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, highlighting the role of the selected reagents.

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a formidable yet rewarding synthetic challenge. By understanding the mechanistic nuances imposed by its unique substitution pattern and by making informed choices regarding the catalyst system, base, and reaction conditions, researchers can successfully employ this versatile building block in the synthesis of novel and complex molecules. The protocols and insights provided herein serve as a comprehensive guide to navigate the intricacies of this transformation and unlock its full potential in the pursuit of scientific advancement.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

-

Llevat, A., et al. (2020). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Molecules. [Link]

-

Amatore, C., et al. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

Wang, Y., et al. (2021). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Chemical Communications. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

ResearchGate. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. [Link]

-

ResearchGate. (2013). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]

-

Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2019). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cross-Coupling Reactions with 6-Chloro-2-fluoro-3-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Boronic Acid

6-Chloro-2-fluoro-3-formylphenylboronic acid is a valuable building block in medicinal chemistry and materials science, offering a unique substitution pattern for the synthesis of complex molecular architectures. However, its successful application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, requires careful consideration of its structural features. The presence of two ortho-substituents (chloro and fluoro) introduces significant steric hindrance around the boronic acid moiety. Additionally, the electron-withdrawing nature of the formyl group can increase the rate of protodeboronation, a common side reaction that cleaves the C-B bond and reduces the yield of the desired cross-coupled product.[1][2]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the effective use of this compound in palladium-catalyzed cross-coupling reactions. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can overcome the inherent challenges posed by this substrate and achieve high-yielding, reproducible results.

Core Principles for Success: Catalyst, Ligand, and Reaction Environment

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds. The catalytic cycle involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] For a sterically demanding and electronically deactivated substrate like this compound, the choice of catalyst system and reaction conditions is paramount.

The Catalyst System: Palladium Precursor and Ligand Selection

Modern palladium-catalyzed cross-coupling reactions often employ bulky, electron-rich phosphine ligands. These ligands promote the formation of monoligated palladium species, which are highly active in the oxidative addition step and can accommodate sterically hindered substrates.[4][5]

Recommended Catalyst Systems:

-

For General Applications: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a robust starting point. These systems are known to be effective for a wide range of challenging Suzuki-Miyaura couplings.[4]

-

For Highly Sterically Hindered Partners: For couplings with particularly bulky aryl halides, ligands like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or tri-tert-butylphosphine (P(t-Bu)₃) can provide enhanced reactivity.[6][7]

The Reaction Environment: Base and Solvent

The choice of base and solvent is critical for activating the boronic acid for transmetalation while minimizing protodeboronation.

-

Base Selection: A moderately strong base is required to form the boronate species, which is more nucleophilic than the corresponding boronic acid and readily undergoes transmetalation.[6][8] Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is effective in anhydrous conditions. Other suitable bases include potassium carbonate (K₂CO₃) and cesium fluoride (CsF).

-

Solvent System: To mitigate the risk of protodeboronation, especially with the electron-withdrawing formyl group, anhydrous solvents are highly recommended.[9] Toluene and 1,4-dioxane are excellent choices. While aqueous solvent systems can be effective for some Suzuki couplings, they should be approached with caution for this particular substrate.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides and utilizes a commercially available, highly active catalyst system.

Reaction Scheme:

General Suzuki-Miyaura Coupling Workflow.

Materials:

-

This compound

-

Aryl bromide (Ar-Br)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Anhydrous toluene

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), and SPhos (0.02 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene. To this suspension, add palladium(II) acetate (0.01 equiv.).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with a Challenging, Sterically Hindered Aryl Chloride

For less reactive aryl chlorides, a more potent catalyst system and higher temperatures may be required.

Reaction Scheme:

Coupling with a Sterically Hindered Aryl Chloride.

Materials:

-

This compound

-

Aryl chloride (Ar-Cl)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃) as a solution in toluene or as a solid

-

Potassium phosphate (K₃PO₄), anhydrous

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.5 equiv.), the aryl chloride (1.0 equiv.), and potassium phosphate (3.0 equiv.) to a dry reaction vessel.

-

Catalyst and Ligand Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.015 equiv.) and P(t-Bu)₃ (0.03 equiv.) in anhydrous 1,4-dioxane.

-

Reaction Assembly: Add the catalyst/ligand solution to the reaction vessel containing the substrates and base. Add additional anhydrous 1,4-dioxane to achieve the desired concentration.

-

Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Follow the workup and purification procedure described in Protocol 1.

Data Summary: Recommended Reaction Conditions

| Parameter | Condition for Aryl Bromides | Condition for Aryl Chlorides | Rationale |

| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (1.5-3 mol%) | Pd₂(dba)₃ is often more active for challenging couplings. |

| Ligand | SPhos (2-4 mol%) | P(t-Bu)₃ (3-6 mol%) | Bulky, electron-rich ligands are essential for hindered substrates.[4][7] |

| Base | K₃PO₄ (2-3 equiv.) | K₃PO₄ (3 equiv.) | Effective in anhydrous conditions, minimizing protodeboronation. |

| Solvent | Anhydrous Toluene | Anhydrous 1,4-Dioxane | Anhydrous conditions are crucial to prevent decomposition of the boronic acid.[9] |

| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are often needed for less reactive aryl chlorides. |

Troubleshooting Common Issues

-

Low Yield:

-

Incomplete reaction: Increase reaction time, temperature, or catalyst loading.

-

Protodeboronation: Ensure strictly anhydrous conditions. Consider converting the boronic acid to its pinacol ester derivative, which can be more stable.[1]

-

Poor catalyst activity: Use a different ligand or palladium precursor. Ensure the quality of the reagents.

-

-

Formation of Homocoupled Byproducts:

-

This can arise from side reactions of the boronic acid or the aryl halide. Lowering the reaction temperature or using a different base may help.

-

-

Difficulty in Purification:

-

The formyl group can sometimes complicate purification. Consider protecting the aldehyde as an acetal before the coupling reaction if it interferes with purification or subsequent steps.

-

Conclusion

The successful cross-coupling of this compound is readily achievable with careful selection of the catalyst system and reaction conditions. By employing bulky, electron-rich phosphine ligands in combination with an appropriate palladium precursor and an anhydrous solvent system, researchers can effectively mitigate the challenges of steric hindrance and protodeboronation. The protocols and guidelines presented here provide a solid foundation for the application of this versatile building block in the synthesis of novel compounds for a wide range of applications.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.

- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365-1377.

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- Chepiga, K. M., et al. (2013).

- Lennox, A. J., & Lloyd-Jones, G. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4072-4075.

-

ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 54(4), 484-500.

- Bei, X., Turner, H. W., Weinberg, W. H., & Guram, A. S. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803.

- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7129-7133.

- Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691.

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.

- Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives.

- Gildner, P. G., & Colacot, T. J. (2015). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 34(20), 4941-4947.

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. Retrieved from [Link]

-